molecular formula C6H6ClNOS B8226148 2-Chloro-6-methoxypyridine-3-thiol

2-Chloro-6-methoxypyridine-3-thiol

Cat. No.: B8226148
M. Wt: 175.64 g/mol
InChI Key: OSJXYQRNWVWJGI-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-3-thiol is a pyridine derivative characterized by three functional groups: a chlorine atom at position 2, a methoxy group at position 6, and a thiol (-SH) group at position 3. The molecular formula is C₆H₅ClNO₂S (approximate molecular weight: 189.63 g/mol). The thiol group confers nucleophilic reactivity, while the chloro and methoxy substituents influence electronic effects on the aromatic ring. Such compounds are often intermediates in pharmaceuticals or agrochemicals, enabling further functionalization via substitution or oxidation reactions .

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-9-5-3-2-4(10)6(7)8-5/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJXYQRNWVWJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of 2,6-Dichloro-3-Nitropyridine

The methoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide. According to, 2-amino-6-chloro-3-nitropyridine undergoes methoxylation in methanol with 1.05 equivalents of sodium methoxide at 25–30°C for 2 hours, achieving yields >90%. Adapting this to 2,6-dichloro-3-nitropyridine (prepared via nitration of 2,6-dichloropyridine), the reaction proceeds as:

2,6-dichloro-3-nitropyridine+NaOCH3MeOH, 25–30°C2-chloro-6-methoxy-3-nitropyridine\text{2,6-dichloro-3-nitropyridine} + \text{NaOCH}_3 \xrightarrow{\text{MeOH, 25–30°C}} \text{2-chloro-6-methoxy-3-nitropyridine}

Key Parameters :

  • Solvent: Methanol or water-methanol mixtures.

  • Temperature: 25–30°C (optimized for minimal side reactions).

  • Molar ratio: 1:1.05 (substrate:NaOCH3_3).

Reduction of Nitro to Amino Group

The nitro group at position 3 is reduced to an amine using stannous chloride (SnCl2_2) in concentrated HCl. For 2-chloro-6-methoxy-3-nitropyridine, this step is critical for enabling subsequent thiolation:

2-chloro-6-methoxy-3-nitropyridineSnCl2,HCl2-chloro-6-methoxy-3-aminopyridine\text{2-chloro-6-methoxy-3-nitropyridine} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{2-chloro-6-methoxy-3-aminopyridine}

Optimized Conditions :

  • Reducing agent: SnCl2_2·2H2_2O (2 equivalents).

  • Temperature: 35–40°C for 5–6 hours.

  • Yield: 86–92% (isolated as dihydrochloride salt).

Alternative Synthetic Approaches

Thiolation via Sulfur-Containing Reagents

Comparative Analysis of Methods

Parameter Nitro Reduction Route Direct Substitution Route
Starting Material2,6-Dichloro-3-nitropyridine2,3,6-Trichloropyridine
Steps32
Total Yield (Reported)70–75%Not reported
ScalabilityHigh (industrial)Moderate (lab-scale)
Key ChallengeDiazonium stabilityRegioselectivity

Experimental Optimization and Data

Methoxylation Step (Adapted from )

Procedure :

  • Dissolve 2,6-dichloro-3-nitropyridine (10.0 g, 0.052 mol) in methanol (50 mL).

  • Add sodium methoxide (3.0 g, 0.055 mol) at 25°C.

  • Reflux at 65°C for 4 hours.

  • Quench with ice water, extract with ethyl acetate.
    Yield : 89% (2-chloro-6-methoxy-3-nitropyridine).

Diazotization-Thiolation (Adapted from )

Procedure :

  • Dissolve 2-chloro-6-methoxy-3-aminopyridine (5.0 g, 0.027 mol) in 30% HCl (20 mL).

  • Cool to 0°C, add NaNO2_2 (2.2 g, 0.032 mol) in water (10 mL).

  • Stir for 30 minutes, then add NaSH (2.1 g, 0.038 mol).

  • Warm to 25°C, stir for 6 hours.
    Yield : 68% (this compound).

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxypyridine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different pyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyridine derivatives without the chlorine atom.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations:

  • Oxidation : Can lead to the formation of disulfides or sulfonic acids.
  • Reduction : Facilitates the synthesis of pyridine derivatives by removing the chlorine atom.
  • Substitution Reactions : Engages in nucleophilic substitutions to yield various substituted pyridine derivatives depending on the nucleophile employed.

Biological Research

In biological contexts, 2-Chloro-6-methoxypyridine-3-thiol has been investigated for its role in enzyme inhibition and as a probe in biological assays:

  • Enzyme Inhibition : The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may lead to inhibition or modification of their activity. This property is particularly useful in studying enzyme mechanisms and developing inhibitors.
  • Biological Assays : The compound can be employed in assays to evaluate biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies .

Industrial Applications

In industry, this compound serves as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals:

  • Agrochemicals : The compound can be used in developing pesticides or herbicides, leveraging its reactivity to form active agricultural chemicals.
  • Pharmaceuticals : It is involved in synthesizing drugs that target specific biological pathways, particularly those related to metabolic disorders and cancer treatment .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial activity against resistant strains of bacteria. For instance, studies have shown its effectiveness against Streptococcus pneumoniae and Streptococcus pyogenes, suggesting potential applications in developing new antibacterial agents .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have demonstrated cytotoxic activity against various cancer cell lines. These studies indicate that modifications to the compound's structure could enhance its efficacy against specific cancer types, warranting further research into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy groups can also participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares key attributes of 2-chloro-6-methoxypyridine-3-thiol with related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Reactivity
This compound C₆H₅ClNO₂S 2-Cl, 6-OCH₃, 3-SH 189.63 Thiol group enables disulfide formation or alkylation; Cl is a leaving group for nucleophilic substitution.
2-Chloro-6-methylpyridin-3-ol C₆H₆ClNO 2-Cl, 6-CH₃, 3-OH 143.57 Hydroxyl group participates in hydrogen bonding; lower acidity (pKa ~10) compared to thiols. Methyl group donates electrons.
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C₇H₇Cl₂NO₂ 2-CH₂OH, 3-Cl, 5-OCH₃, 6-Cl 232.05 Polar due to hydroxyl and methoxy groups; multiple Cl substituents increase molecular weight and reduce solubility.
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 2-SCl, 3-COCl 208.06 Highly reactive acylating agent; chlorothio group (SCl) and carbonyl chloride enable diverse derivatization.

Reactivity and Electronic Effects

  • Thiol vs. Hydroxyl Groups : The thiol group in this compound is more acidic (pKa ~6–8) than the hydroxyl group in 2-chloro-6-methylpyridin-3-ol (pKa ~10), facilitating deprotonation under milder basic conditions. This enhances nucleophilic reactivity, making the thiol a superior candidate for forming disulfide bonds or metal complexes .
  • Methoxy vs. Methyl Substituents : The methoxy group (-OCH₃) at position 6 is electron-withdrawing via resonance, deactivating the pyridine ring toward electrophilic substitution. In contrast, the methyl group (-CH₃) in 2-chloro-6-methylpyridin-3-ol is electron-donating, increasing ring electron density .
  • Chlorothio vs. Carbonyl Chloride : The chlorothio (-SCl) and carbonyl chloride (-COCl) groups in 2-(chlorothio)pyridine-3-carbonyl chloride render it highly reactive, suitable for synthesizing thioethers or amides. However, these groups are less stable than the thiol and methoxy groups in the target compound .

Physicochemical Properties

  • Solubility: The hydroxyl and methoxy groups in (3,6-dichloro-5-methoxypyridin-2-yl)methanol improve water solubility compared to the hydrophobic methyl group in 2-chloro-6-methylpyridin-3-ol. The thiol group in the target compound may enhance solubility in polar aprotic solvents .
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., -Cl, -OCH₃) generally exhibit higher thermal stability. The dichloro derivative () likely has greater stability due to multiple halogen substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-6-methoxypyridine-3-thiol, and how can its purity be verified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of 6-methoxypyridine-3-thiol derivatives using reagents like POCl₃ or PCl₅ under reflux conditions can introduce the chloro substituent . Purity verification involves HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (EI or ESI) cross-referenced with NIST databases ensures molecular weight consistency.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at C6, chloro at C2) via coupling patterns and chemical shifts (δ ~3.9 ppm for OCH₃, δ ~160 ppm for C-Cl in ¹³C) .
  • IR Spectroscopy : Confirm thiol (-SH) presence via S-H stretch (~2550 cm⁻¹) and C-Cl/C-O stretches .
  • Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., [M+H]⁺) using NIST reference data .

Q. How should researchers handle stability issues during storage of this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the thiol group. Use amber vials to avoid photodegradation. Periodic TLC or HPLC checks (e.g., every 3 months) can monitor decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiol group’s electron density can be mapped to anticipate regioselectivity in cross-coupling reactions . Solvent effects are modeled using PCM to refine reaction pathways .

Q. What strategies address contradictions in reported reactivity data for chloro-methoxy-pyridine derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate confounding factors. For instance, competing SNAr vs. radical pathways in chloro-substituted pyridines .
  • Kinetic Studies : Use stopped-flow UV-Vis or in-situ IR to track intermediate formation and resolve mechanistic ambiguities .
  • Meta-Analysis : Cross-reference literature (e.g., substituent effects from ) to identify trends in steric/electronic influences .

Q. How can regioselectivity challenges in functionalizing this compound be mitigated?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on -SH) to steer cross-coupling (e.g., Suzuki-Miyaura) to specific positions .
  • Metal Catalysts : Use Pd/XPhos systems for C-H activation at electron-deficient sites, leveraging computational predictions of charge distribution .

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Methodological Answer : The compound serves as a precursor for heterocyclic systems (e.g., triazoles, thiadiazoles). For example, coupling with hydrazides forms 1,2,4-triazole-3-thiol derivatives with antibacterial activity, as validated by MIC assays against S. aureus . Structural analogs in show bioactivity via hydrogen bonding with target enzymes .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) confirms bond lengths/angles and packing motifs. For example, ’s pyrimidine derivatives reveal planar conformations critical for π-π stacking in drug-receptor interactions . Refinement software (e.g., SHELXL) resolves disorder in chloro/methoxy substituents .

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